molecular formula C27H29N7O B12634588 Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-

Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-

Cat. No.: B12634588
M. Wt: 467.6 g/mol
InChI Key: MGCQENKAQXDYRP-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzeneacetonitrile core linked to a pyrrolo[2,3-d]pyrimidine moiety through a phenylamino group. The presence of a hydroxyethyl-substituted piperazine ring further adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the benzeneacetonitrile core, which can be achieved by reacting benzyl chloride with potassium cyanide or sodium cyanide . The resulting benzyl cyanide is then subjected to further functionalization to introduce the pyrrolo[2,3-d]pyrimidine moiety and the hydroxyethyl-substituted piperazine ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as catalytic hydrogenation and chromatography for purification .

Chemical Reactions Analysis

Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl-substituted piperazine ring and the pyrrolo[2,3-d]pyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- can be compared with other similar compounds, such as:

The uniqueness of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- lies in its complex structure, which provides a versatile platform for various chemical modifications and applications.

Biological Activity

Benzeneacetonitrile, specifically the compound 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl], is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety which is known for enhancing the pharmacokinetic properties of drugs, including improved solubility and bioavailability. The pyrrolopyrimidine structure contributes to its potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit antitumor activity through several mechanisms:

  • DNA Intercalation : Many pyrrolopyrimidine derivatives function as DNA intercalators, disrupting the replication process in cancer cells.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.
  • Induction of Apoptosis : They can activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Antitumor Activity

Recent studies have demonstrated that benzeneacetonitrile derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Commonly tested lines include A549 (lung cancer), HL-60 (leukemia), and HSC series (oral squamous cell carcinoma).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values are crucial for assessing potency. For instance, compounds structurally related to benzeneacetonitrile have shown IC50 values in the low micromolar range against A549 cells, indicating strong antitumor potential.
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5496.26 ± 0.33DNA intercalation
Compound BHL-605.48 ± 0.25Enzyme inhibition
Compound CHSC-38.75 ± 0.40Apoptosis induction

Case Studies

  • Study on HL-60 Cells : A study focused on HL-60 cells revealed that treatment with benzeneacetonitrile derivatives led to significant DNA fragmentation and activation of caspase-3, a key marker of apoptosis . The results suggested that these compounds could serve as potent antineoplastic agents.
  • In Vivo Models : In animal models, compounds similar to benzeneacetonitrile have been shown to reduce tumor size significantly when administered at doses ranging from 50 to 300 mg/kg . These findings underscore the therapeutic potential of this class of compounds in oncology.

Properties

Molecular Formula

C27H29N7O

Molecular Weight

467.6 g/mol

IUPAC Name

2-[3-[2-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile

InChI

InChI=1S/C27H29N7O/c1-19-18-29-26-24(19)25(21-4-2-3-20(17-21)9-10-28)31-27(32-26)30-22-5-7-23(8-6-22)34-13-11-33(12-14-34)15-16-35/h2-8,17-18,35H,9,11-16H2,1H3,(H2,29,30,31,32)

InChI Key

MGCQENKAQXDYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC=C(C=C4)N5CCN(CC5)CCO

Origin of Product

United States

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